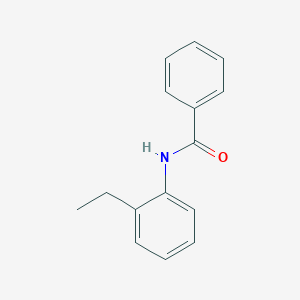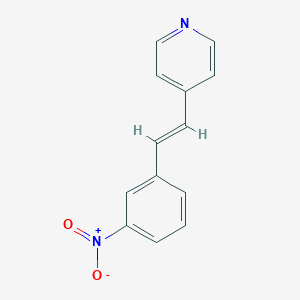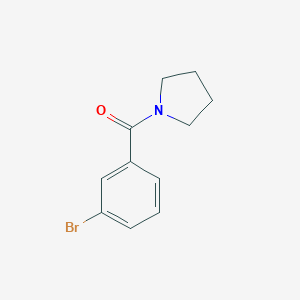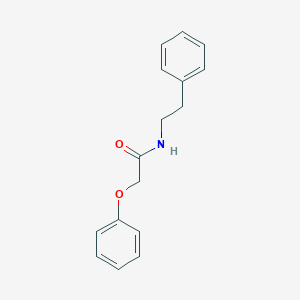![molecular formula C24H16Cl2O4S B187590 Bis[4-(4-chlorophenoxy)phenyl] sulfone CAS No. 78278-96-3](/img/structure/B187590.png)
Bis[4-(4-chlorophenoxy)phenyl] sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(4-chlorophenoxy)phenyl] sulfone, commonly known as BCPS, is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BCPS belongs to the family of sulfones, which are known for their diverse range of applications in various fields, including medicine, agriculture, and industry. BCPS has been extensively studied for its potential use as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of BCPS is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation, inflammation, and immune response. BCPS has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. BCPS has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
生化和生理效应
BCPS has been shown to have a variety of biochemical and physiological effects. Studies have shown that BCPS can induce apoptosis, or programmed cell death, in cancer cells. BCPS has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, BCPS has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
BCPS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BCPS has also been shown to have low toxicity, making it a safe compound to use in experiments. However, BCPS has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, BCPS has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of BCPS. One potential direction is the development of BCPS as a drug candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of BCPS for these conditions. Another potential direction is the study of the mechanism of action of BCPS. Further studies are needed to fully understand how BCPS works at the cellular and molecular level. Additionally, future studies could focus on the development of new synthetic methods for BCPS that could improve its solubility and stability.
合成方法
The synthesis of BCPS involves the reaction of 4-chlorophenol with 4-bromoacetophenone, followed by the reaction of the resulting product with sodium sulfite. The final product is obtained by the reaction of the intermediate product with sulfuric acid. The synthesis of BCPS is a complex process that requires expertise in organic chemistry and careful monitoring of the reaction conditions to obtain a pure product.
科学研究应用
BCPS has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that BCPS has anti-inflammatory, anti-tumor, and immunomodulatory properties. BCPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. BCPS has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, BCPS has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
属性
CAS 编号 |
78278-96-3 |
|---|---|
产品名称 |
Bis[4-(4-chlorophenoxy)phenyl] sulfone |
分子式 |
C24H16Cl2O4S |
分子量 |
471.4 g/mol |
IUPAC 名称 |
1-(4-chlorophenoxy)-4-[4-(4-chlorophenoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C24H16Cl2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H |
InChI 键 |
CWGUOWYPSBPGPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



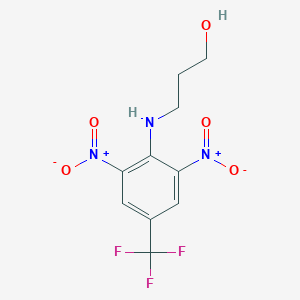
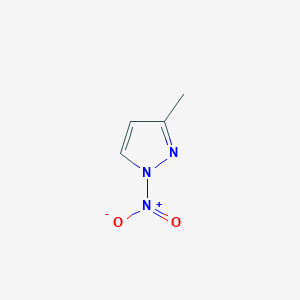
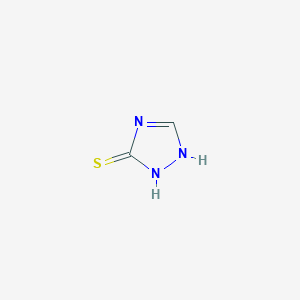
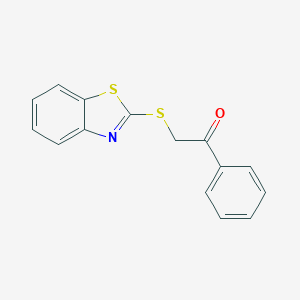
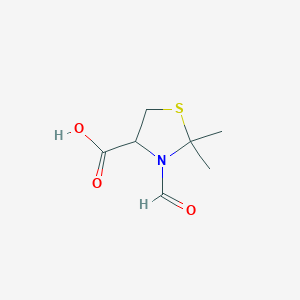
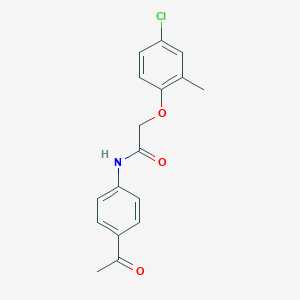
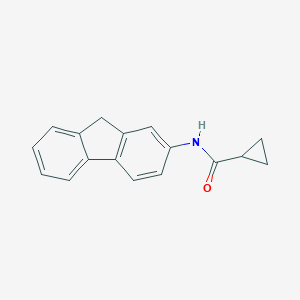
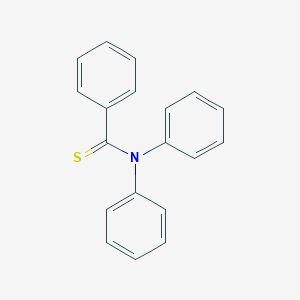
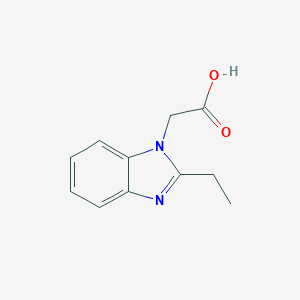
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
